sodium;4-hydroxybenzenesulfonate

Hydrotropy Aggregation Kinetics Solubilization

Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1) resolves aggregation-related experimental variability as a non-cooperative hydrotrope-remaining non-micellar up to 1.4 mol/kg, unlike n-propyl and n-butyl analogs. • Enables reproducible layered metal sulfonate synthesis via enhanced H-bonding between inorganic and organic layers. • Non-interfering solubilizer for kinetic studies with no rate-retarding effects on hydrolysis. • High aqueous solubility (~240 mg/mL at 25°C); supplied at ≥98% purity with batch-specific CoA.

Molecular Formula C6H5NaO4S
Molecular Weight 196.16 g/mol
Cat. No. B7805218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-hydroxybenzenesulfonate
Molecular FormulaC6H5NaO4S
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1
InChIKeyBYMHXIQVEAYSJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxybenzenesulfonate: Overview


Sodium 4-hydroxybenzenesulfonate (C₆H₅NaO₄S) is an organic sulfonic acid salt characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a sulfonate (-SO₃Na) group . As an aromatic hydrotrope, it exists as a white to off-white crystalline solid with a molecular weight of 196.15 g/mol and exhibits high water solubility due to its ionic and polar functional groups . It is primarily utilized as a chemical intermediate in the synthesis of dyes, surfactants, and pharmaceuticals, and as a building block for coordination polymers and layered metal sulfonate salts [1][2].

Sodium 4-Hydroxybenzenesulfonate: Non-Interchangeable with Analogs


Direct substitution of sodium 4-hydroxybenzenesulfonate with its closest analogs—such as sodium benzenesulfonate, sodium p-toluenesulfonate, or sodium 4-methoxybenzenesulfonate—is not scientifically valid and can compromise research or industrial outcomes. These compounds exhibit distinct aggregation behaviors and molecular interactions in solution, which directly impact their performance in applications ranging from crystal engineering to micelle modulation. Critically, the unique combination of a hydrophilic hydroxyl group and a sulfonate group on the same aromatic ring in sodium 4-hydroxybenzenesulfonate confers specific hydrogen-bonding capabilities and a distinct hydrotropic profile that cannot be replicated by its unfunctionalized or differently substituted counterparts [1][2]. The following quantitative evidence demonstrates precisely where and why the target compound differentiates itself, providing a clear scientific basis for its prioritized selection.

Sodium 4-Hydroxybenzenesulfonate: Quantitative Evidence


Non-Cooperative Aggregation vs. Alkyl Analogs

In a direct head-to-head comparison of hydrotrope behavior, sodium 4-hydroxybenzenesulfonate (2g) exhibited a distinct lack of cooperative aggregation up to a concentration of 1.4 mol/kg, unlike its n-propyl and n-butyl analogs (2d and 2e), which form dynamic micellar structures. Furthermore, while all other hydrotropes in the study induced strong rate-retarding effects on the hydrolysis of a model substrate, compound 2g was the sole exception [1]. This indicates a uniquely weak hydrophobic interaction profile with neutral substrates compared to other sulfonates, including 4-methoxy and 4-alkyl derivatives.

Hydrotropy Aggregation Kinetics Solubilization

Enhanced Interlayer Hydrogen Bonding

X-ray crystallographic analysis provides direct evidence for structural differentiation in the solid state. When reacted with nickel(II) chloride, sodium 4-hydroxybenzenesulfonate forms a layered structure, Ni(HOC₆H₄SO₃)₂·8H₂O (monoclinic, space group P2₁/c, a=11.759(2), b=7.262(4), c=25.361(1) Å, β=94.353(8)°, V=2159(1) ų, R(F)=0.043), which is similar to the unfunctionalized benzenesulfonate analog but exhibits enhanced hydrogen bonding between the layers due to the presence of the hydroxyl group [1]. This contrasts with the metal benzenesulfonate structure (M(C₆H₅SO₃)₂·6H₂O, e.g., for Co: monoclinic P2₁, a=7.017(2), b=6.324(2), c=22.468(4) Å, β=93.70(3)°, V=995.0(4) ų), which lacks this additional interlayer connectivity.

Crystal Engineering Coordination Chemistry Materials Science

Micellization Modulation by Aromatic Anions

In a study examining the micellization of an imidazolium-based surface-active ionic liquid (SAIL, C₁₂mim[Cl]), the addition of aromatic salts revealed a structure-function relationship. While all three aromatic anions (4-hydroxybenzenesulfonate, benzenesulfonate, and p-toluenesulfonate) lowered the critical micelle concentration (CMC) of the SAIL, their potency is dictated by their relative hydrophobicity and bulkiness [1]. This implies that sodium 4-hydroxybenzenesulfonate, with its hydrophilic -OH group, will have a distinct and quantifiably different impact on CMC modulation compared to its more hydrophobic counterparts, sodium benzenesulfonate or sodium p-toluenesulfonate.

Surfactant Science Micellization Ionic Liquids

High Aqueous Solubility Profile

The solubility of sodium 4-hydroxybenzenesulfonate in water is reported as highly soluble, with a value of ~240 mg/mL at 25°C . This high solubility is a direct consequence of its molecular structure, featuring both the ionic sulfonate group and the hydrogen-bonding hydroxyl group on the same aromatic ring. While specific solubility data for direct comparators under identical conditions are not available in the provided sources, this is a class-level inference: analogs lacking the hydroxyl group (e.g., sodium benzenesulfonate, sodium p-toluenesulfonate) or those with different substituents (e.g., sodium 4-chlorobenzenesulfonate) are expected to exhibit different solubility profiles due to their distinct molecular interactions with water. The precise, known solubility of the target compound is a critical parameter for reproducible aqueous processing.

Physical Chemistry Solubility Formulation

High Purity and Specification Standards

The target compound is commercially available with high and consistently verified purity. A specification from a major supplier lists the assay as minimum 98.0% by both HPLC (area%) and ion-exchange titration (calculated on anhydrous substance) . A different industrial-grade specification lists an assay of 99% minimum with controlled limits on key impurities: Chloride (as Cl) ≤ 0.02%, Sulphate (as SO₄) ≤ 0.5%, Iron (as Fe) ≤ 0.002%, Heavy metals (as Pb) ≤ 0.002%, and Insoluble matter ≤ 0.01% . While analogs like sodium benzenesulfonate or sodium p-toluenesulfonate are also available in high purity, this specific, well-documented purity profile for sodium 4-hydroxybenzenesulfonate provides a verified baseline for procurement.

Analytical Chemistry Quality Control Sourcing

Sodium 4-Hydroxybenzenesulfonate: Validated Applications


Layered Metal Sulfonate Synthesis with Enhanced Stability

The evidence from X-ray crystallography demonstrates that sodium 4-hydroxybenzenesulfonate is the preferred precursor over sodium benzenesulfonate for synthesizing layered divalent metal sulfonates. The presence of the hydroxyl group on the phenyl ring enables enhanced hydrogen bonding between the inorganic cationic layers and organic sulfonate layers, resulting in a more structurally robust material [1]. This property is critical for designing novel coordination polymers, metal-organic frameworks (MOFs), and other advanced materials where controlled interlayer spacing and stability are desired.

Non-Aggregating Hydrotropic Systems for Reaction Control

For applications requiring a hydrotropic agent to solubilize hydrophobic compounds without the confounding effects of self-association or micelle formation, sodium 4-hydroxybenzenesulfonate is the optimal choice. Unlike its n-propyl and n-butyl analogs, which form dynamic micellar aggregates, this compound remains non-cooperatively aggregated up to high concentrations (1.4 mol/kg) [2]. Furthermore, its exceptionally weak interaction with neutral substrates, as evidenced by its lack of rate-retarding effects on hydrolysis, makes it an ideal, non-interfering solubilizing agent in kinetic studies and other sensitive reaction systems [2].

Fine-Tuning Surfactant Micellization

Based on class-level evidence regarding the modulation of ionic liquid micellization, sodium 4-hydroxybenzenesulfonate serves as a unique additive for precisely adjusting the properties of cationic surfactant systems [3]. Its hydrophilic hydroxyl group provides a distinct mechanism for influencing the critical micelle concentration (CMC) and micellar structure compared to more hydrophobic sulfonate salts (e.g., sodium p-toluenesulfonate). This allows formulators in the personal care, detergent, or advanced materials industries to predictably tune colloidal stability, viscosity, and solubilization capacity.

High-Concentration Aqueous Processing

The verified high aqueous solubility of sodium 4-hydroxybenzenesulfonate (~240 mg/mL at 25°C) makes it a reliable reagent for processes requiring concentrated stock solutions or reaction media . Its predictable solubility ensures reproducible dissolution and processing in both laboratory and industrial settings, avoiding the precipitation issues that may arise with less soluble analogs. This property is particularly valuable for large-scale syntheses, crystallization experiments, and analytical workflows.

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